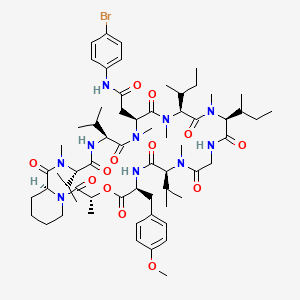
L-Tyrosine, N-(N-(N-(N-(N-(N-(4-bromophenyl)-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-(N-(N-(N-(N-(N-(4-bromophenyl)-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))- is a complex organic compound with a unique structure. It is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound’s structure includes multiple amino acid residues and a lactone ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization to form the lactone ring. Common reagents used in these reactions include protecting agents like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and cyclization to form the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
The compound has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The lactone ring and peptide bonds play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.
N-Acetyl-L-Tyrosine: A derivative with improved stability and solubility.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
The compound’s unique structure, incorporating multiple amino acid residues and a lactone ring, distinguishes it from other similar compounds. This complexity allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
129816-93-9 |
|---|---|
Fórmula molecular |
C63H95BrN10O13 |
Peso molecular |
1280.4 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetamide |
InChI |
InChI=1S/C63H95BrN10O13/c1-18-38(9)53-55(77)65-34-49(76)70(13)51(36(5)6)56(78)67-45(32-41-23-29-44(86-17)30-24-41)63(85)87-40(11)58(80)74-31-21-20-22-46(74)59(81)71(14)52(37(7)8)57(79)68-50(35(3)4)61(83)69(12)47(33-48(75)66-43-27-25-42(64)26-28-43)60(82)73(16)54(39(10)19-2)62(84)72(53)15/h23-30,35-40,45-47,50-54H,18-22,31-34H2,1-17H3,(H,65,77)(H,66,75)(H,67,78)(H,68,79)/t38?,39?,40-,45+,46+,47+,50+,51+,52+,53+,54+/m1/s1 |
Clave InChI |
FBZRAZXMRYNIBO-XKLSZAFKSA-N |
SMILES isomérico |
CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)NC3=CC=C(C=C3)Br)C)C(C)C)C(C)C)C)C)CC4=CC=C(C=C4)OC)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)NC3=CC=C(C=C3)Br)C)C(C)C)C(C)C)C)C)CC4=CC=C(C=C4)OC)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


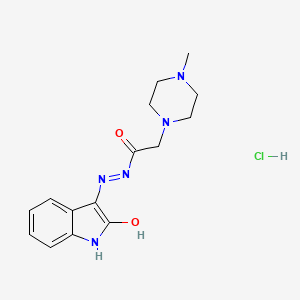

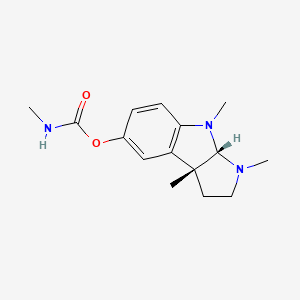
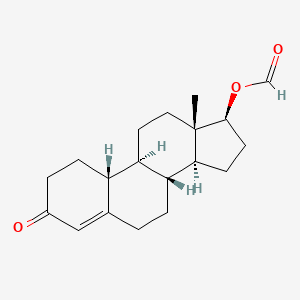
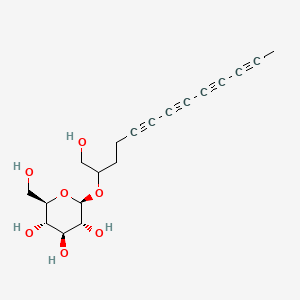

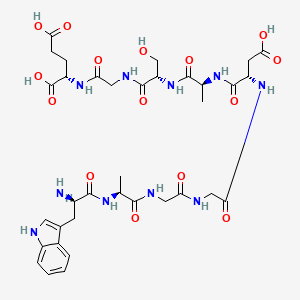

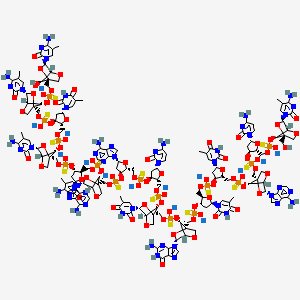
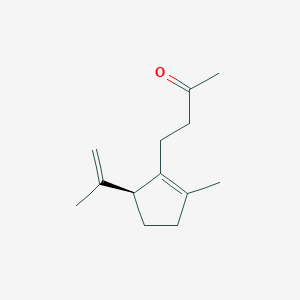
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)

